molecular formula C33H50N4O6 B1213292 tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 100994-43-2

tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B1213292
CAS No.: 100994-43-2
M. Wt: 598.8 g/mol
InChI Key: BPRFWRXUMGGQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a wide range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and carbamate groups. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Naphthalene Derivative:

    Amidation and Carbamate Formation:

    Coupling Reactions: The final step involves coupling the intermediate compounds through peptide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate lies in its complex structure, which allows for multiple interactions with various molecular targets

Properties

CAS No.

100994-43-2

Molecular Formula

C33H50N4O6

Molecular Weight

598.8 g/mol

IUPAC Name

tert-butyl N-[1-[[3-hydroxy-5-[[1-(3-methylbutylamino)-1-oxopropan-2-yl]amino]-1-naphthalen-2-yl-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C33H50N4O6/c1-20(2)15-16-34-30(40)22(5)35-28(39)19-27(38)26(18-23-13-14-24-11-9-10-12-25(24)17-23)36-31(41)29(21(3)4)37-32(42)43-33(6,7)8/h9-14,17,20-22,26-27,29,38H,15-16,18-19H2,1-8H3,(H,34,40)(H,35,39)(H,36,41)(H,37,42)

InChI Key

BPRFWRXUMGGQCW-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C(C)NC(=O)CC(C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CCNC(=O)C(C)NC(=O)CC(C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O

Synonyms

t-Boc-Val-(3-hydroxy-4-amino-5-(2-naphthyl)pentanoyl)-Ala-isoamylamide
t-Boc-VHANPA
tert-Boc-valyl-(3-hydroxy-4-amino-5-(2-naphthyl)pentanoyl)-alanylisoamylamide
tert-Boc-valyl-(3-hydroxy-4-amino-5-(2-naphthyl)pentanoyl)-alanylisoamylamide, (3R,4R)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.